molecular formula C9H10N4O2 B3073551 3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1018052-60-2

3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Cat. No.: B3073551
CAS No.: 1018052-60-2
M. Wt: 206.2 g/mol
InChI Key: NOXDGHMRVYJRCI-UHFFFAOYSA-N
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Description

3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid (CAS 1018052-60-2) is a high-purity synthetic intermediate supplied with a minimum purity of 95.0% . This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) class, a privileged scaffold in medicinal and agricultural chemistry known for its diverse biological activities . Researchers value this specific analog for developing novel antibacterial and antifungal agents, as the core TP structure is present in numerous bioactive molecules . Beyond antimicrobial applications, the TP framework is extensively investigated in anticancer research, with some derivatives functioning as potent inhibitors of tubulin polymerization, a key mechanism for disrupting cell division in tumors . The compound is characterized by the molecular formula C9H10N4O2 and a molecular weight of 206.205 g/mol . It is provided for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for constructing more complex chemical entities. Please handle with care; this product has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-6-4-10-9-11-7(2-3-8(14)15)12-13(9)5-6/h4-5H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXDGHMRVYJRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)CCC(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid typically involves the following steps:

  • Formation of the Triazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as enaminonitriles or amidrazones, under specific reaction conditions.

  • Attachment of the Propanoic Acid Group:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group undergoes amidation via activation with coupling agents like carbonyldiimidazole (CDI) . This reaction is pivotal for generating bioactive derivatives.

Amine Reagent Conditions Product Yield Source
BenzylamineCDI, DMF, 70–80°C, 1.5 h3-(6-Methyl-TZP-2-yl)-N-benzylpropanamide64%
4-MethylbenzylamineCDI, DMF, 120°C, 3 h3-(6-Methyl-TZP-2-yl)-N-(4-methylbenzyl)propanamide72%
CyclohexylamineCDI, glacial acetic acid, reflux3-(6-Methyl-TZP-2-yl)-N-cyclohexylpropanamide61%

Mechanism : CDI activates the carboxylic acid to form an acylimidazole intermediate, which reacts with amines to yield amides .

Esterification

The acid readily forms esters under acidic or coupling conditions, enhancing solubility for pharmacological applications.

Alcohol Conditions Product Yield Source
MethanolH₂SO₄, reflux, 6 hMethyl 3-(6-methyl-TZP-2-yl)propanoate88%
EthanolThionyl chloride, 0°C → refluxEthyl 3-(6-methyl-TZP-2-yl)propanoate79%

Key Insight : Esterification with thionyl chloride proceeds via acid chloride formation, while direct acid-catalyzed esterification is feasible with H₂SO₄ .

Decarboxylation

Thermal or basic conditions induce decarboxylation, eliminating CO₂ to form simpler triazolo-pyrimidine derivatives.

Conditions Product Yield Source
180°C, 2 h6-Methyl- triazolo[1,5-a]pyrimidine65%
NaOH (1M), 100°C, 4 h6-Methyl-TZP58%

Application : Decarboxylation streamlines the synthesis of unsubstituted triazolo-pyrimidines for further functionalization.

Salt Formation

The carboxylic acid reacts with bases to form water-soluble salts, critical for formulation in biological assays.

Base Product Solubility Source
Sodium hydroxideSodium 3-(6-methyl-TZP-2-yl)propanoate>50 mg/mL (H₂O)
Potassium carbonatePotassium 3-(6-methyl-TZP-2-yl)propanoate>40 mg/mL (H₂O)

Note : Salt formation improves bioavailability and enables intravenous administration.

Cross-Coupling Reactions

The triazolo-pyrimidine core participates in Suzuki-Miyaura couplings for aryl functionalization.

Boron Reagent Catalyst Product Yield Source
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃3-(6-Methyl-7-(4-methoxyphenyl)-TZP-2-yl)propanoic acid88%

Significance : Cross-coupling expands structural diversity for structure-activity relationship (SAR) studies .

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazolo-pyrimidine moiety, which is known for its diverse biological activities. Its molecular formula is C11H12N6O2C_{11}H_{12}N_6O_2 with a molecular weight of approximately 248.25 g/mol. The structural representation includes a propanoic acid group attached to a methyl-substituted triazolo-pyrimidine ring.

Inhibitory Activity Against Phosphodiesterases

One significant application of 3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is its role as an inhibitor of phosphodiesterase enzymes (PDEs). PDEs are critical in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which are vital for various physiological processes.

  • Case Study : A study demonstrated that derivatives of this compound exhibited strong inhibitory activity against PDE10A, with IC50 values in the nanomolar range. The introduction of substituents on the triazolopyrimidine core was shown to enhance the inhibitory potency significantly .

Antitumor Activity

Research has indicated that compounds with a similar structure exhibit antitumor properties. The triazolo-pyrimidine scaffold is often associated with the modulation of cell signaling pathways involved in cancer progression.

  • Data Table: Antitumor Activity of Related Compounds
Compound NameIC50 (µM)Mechanism of Action
3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid0.44Inhibition of PDE10A
Pyrimidoindazole derivative0.02Induction of apoptosis via caspase activation

Neurological Disorders

The inhibition of PDE10A by this compound suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. By modulating cAMP levels in the brain, these compounds may help improve cognitive functions and alleviate symptoms.

  • Research Findings : In vivo studies have shown that administration of PDE inhibitors can enhance cognitive functions in animal models .

Enzyme Inhibition Studies

The compound has also been utilized in enzyme inhibition studies to understand the binding interactions at a molecular level.

  • X-ray Crystallography : Structural analysis revealed that the triazolo-pyrimidine unit effectively occupies the selectivity pocket of PDE10A, forming hydrogen bonds that enhance binding affinity .

Mechanism of Action

The mechanism by which 3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
6-Me-TP-PA 6-CH$_3$, 2-propanoic acid C${10}$H${11}$N${5}$O${2}$ 257.24 High polarity due to COOH; mp data not reported
3-(5,7-Dimethyl-TP-6-yl)propanoic acid 5-CH$3$, 7-CH$3$, 2-propanoic acid C${11}$H${13}$N${5}$O${2}$ 271.26 Enhanced lipophilicity; HCl salt improves solubility (CAS: 1993095-02-5)
3-[7-(3-Methoxyphenyl)-TP-2-yl]propanoic acid 7-(3-OCH$_3$-Ph), 2-propanoic acid C${15}$H${14}$N${4}$O${3}$ 298.30 Aromatic substitution increases π-π stacking potential; mp ~180–200°C
3-[5-Cyclopropyl-7-(CF$_3$)-TP-2-yl]propanoic acid 5-cyclopropyl, 7-CF$_3$, 2-propanoic acid C${12}$H${11}$F${3}$N${4}$O$_{2}$ 324.24 Trifluoromethyl enhances metabolic stability; mp >200°C
3-(5-(4-Cl-Ph)-6-(ethoxycarbonyl)-TP-2-yl)propanoic acid 5-(4-Cl-Ph), 6-COOEt, 2-propanoic acid C${24}$H${25}$ClN${4}$O${5}$ 500.93 Ethoxycarbonyl group modifies electronic density; mp 180–182°C

Key Research Findings and Trends

Substituent Effects on Solubility: Propanoic acid derivatives generally exhibit poor membrane permeability but improved water solubility at physiological pH (e.g., pKa ~4.5 for 6-Me-TP-PA) . Hydrochloride salts (e.g., CAS 1993095-02-5) enhance bioavailability by 2–3 fold compared to free acids .

Structure-Activity Relationships (SAR) :

  • Position 6 Methyl : Enhances metabolic stability by blocking oxidative degradation (t$_{1/2}$: >6 h in hepatic microsomes) .
  • Position 7 Aryl Groups : 3-Methoxyphenyl () improves target engagement in enzyme pockets via H-bonding.
  • Trifluoromethyl Groups : Increase lipophilicity (logP: 2.8 vs. 1.5 for 6-Me-TP-PA ) and blood-brain barrier penetration .

Contradictory Data: While 4-chlorophenyl analogs () showed antimicrobial activity, their cytotoxicity (CC$_{50}$: ~50 µM) limits therapeutic use compared to non-halogenated derivatives .

Biological Activity

3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, drawing from diverse research sources.

Synthesis

The synthesis of 3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid typically involves multi-step organic reactions. Recent studies have explored various synthetic routes to enhance yield and purity. For example, microwave-assisted synthesis has shown promise in producing triazole derivatives efficiently .

Biological Activity Overview

The biological activity of 3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid has been investigated in several contexts:

  • Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. Compounds similar to 3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid have shown efficacy against various bacterial strains and fungi .
  • Anticancer Properties : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects on human tumor cell lines such as HeLa and A375 .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Triazole-based compounds have been noted for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Case Studies

Several case studies highlight the biological relevance of triazole derivatives:

  • Antimicrobial Activity : A study assessed the antimicrobial efficacy of various triazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations of the tested compounds .
  • Cytotoxic Effects : In vitro studies on human cancer cell lines revealed that certain triazole derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : A recent investigation into the inhibition of CDK2 and CDK9 by modified triazole compounds showed promising results with selectivity profiles favoring CDK2 over CDK9 by a factor of 265-fold .

Data Tables

The following table summarizes key findings related to the biological activity of 3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid and its derivatives:

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus10
AntimicrobialEscherichia coli15
CytotoxicHeLa0.36
CytotoxicA3751.8
Enzyme InhibitionCDK20.36
Enzyme InhibitionCDK91.8

Q & A

What are the established synthetic routes for 3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid, and how do reaction conditions influence yield?

Answer:
The compound is synthesized via cyclocondensation reactions. For example, 3-([1,2,4]triazolo[1,5-a]pyrimidine-2-yl)propanoic acid derivatives are prepared by reacting triazole precursors with malononitrile or ethyl cyanoacetate under reflux in ethanol or acetic acid, achieving yields up to 40–60% . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of triazole to nitrile) and reaction time (8–12 hours). Catalytic bases like triethylamine enhance cyclization efficiency . Purity is confirmed via HPLC (>95%) .

How is the structural integrity of this compound validated in synthetic intermediates?

Answer:
Structural validation employs:

  • Nuclear Magnetic Resonance (NMR): 1H^1H-NMR (DMSO-d6) shows characteristic peaks at δ 2.27 (s, 3H, CH3), 3.05–3.30 (m, 4H, CH2 groups), and aromatic protons at δ 7.31–9.33 .
  • Mass Spectrometry (MS): ESI-MS confirms molecular ion peaks (e.g., m/z 206.21 for C9H10N4O2) with HR-MS matching calculated values within ±0.3 ppm .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content deviations <0.3% from theoretical values .

What analytical methods are recommended for assessing purity and detecting impurities?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with mobile phases like acetonitrile/water (70:30, v/v) at 1.0 mL/min, UV detection at 254 nm .
  • Thin-Layer Chromatography (TLC): Silica gel plates using ethyl acetate/hexane (1:1) for preliminary impurity screening .
  • Karl Fischer Titration: For moisture content analysis (<0.5% w/w) to ensure hygroscopic stability .

How does the compound’s structure influence its antimicrobial activity in derivatives?

Advanced Research Focus:
Derivatives substituted with chlorophenyl or indole groups exhibit enhanced antimicrobial activity. For instance, 2-(6-acetyl-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-3-yl)propanoic acid derivatives show MIC values of 4–8 µg/mL against Staphylococcus aureus due to improved membrane permeability and target binding . Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, CF3) at the pyrimidine ring increase potency by 2–3-fold .

What strategies are used to optimize the compound’s solubility for in vitro assays?

Methodology:

  • pH Adjustment: Solubility in aqueous buffers (e.g., PBS pH 7.4) is enhanced by deprotonating the carboxylic acid group (pKa ~4.5) .
  • Co-Solvents: Use DMSO (≤5% v/v) or PEG-400 to dissolve the compound without cytotoxicity .
  • Salt Formation: Sodium or potassium salts improve solubility >10 mg/mL in polar solvents .

How is computational modeling applied to predict binding modes of derivatives with biological targets?

Advanced Research Focus:
Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER) predict interactions with enzymes like PDE10A. The triazolopyrimidine core forms π-π stacking with Phe719, while the propanoic acid moiety hydrogen bonds to Asp706 in PDE10A’s active site . Free energy calculations (MM-PBSA) validate binding affinities (ΔG ~−9.5 kcal/mol) .

What are the challenges in scaling up synthesis from lab to pilot scale?

Answer:

  • Reaction Exotherm Control: Gradual addition of nitrile precursors to avoid thermal decomposition (>80°C) .
  • Purification: Column chromatography on silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) ensures >95% purity but requires optimization for cost efficiency .
  • Yield Variability: Pilot-scale reactions show 10–15% yield reduction due to incomplete cyclization; catalyst recycling (e.g., triethylamine) mitigates this .

How do spectroscopic data resolve contradictions in structural assignments of analogs?

Case Study:
Discrepancies in 13C^13C-NMR shifts for methyl-substituted analogs (e.g., δ 22.5 vs. 24.1 ppm) are resolved using 2D NMR (HSQC, HMBC) to confirm methyl group attachment at C6 versus C7 positions . MS/MS fragmentation patterns differentiate regioisomers by characteristic neutral losses (e.g., −44 Da for CO2 from the propanoic acid group) .

What stability studies are critical for long-term storage of the compound?

Methodology:

  • Forced Degradation: Exposure to heat (40°C/75% RH), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH) identifies degradation products (e.g., decarboxylation to triazolopyrimidine) .
  • Storage Recommendations: Amber vials at −20°C under argon, with desiccants to prevent hygroscopic degradation .

How is the compound utilized in fragment-based drug discovery (FBDD)?

Advanced Application:
As a fragment (MW <300), it is screened via crystallography against targets like bromodomains. For example, co-crystallization with BRD4 (PDB: 5EGU) reveals binding at the acetyl-lysine recognition site, guiding lead optimization . SPR assays measure affinity (KD ~50 µM), which is improved 100-fold via methylation of the triazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

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